molecular formula C10H12N2 B13214955 2-(Indolizin-2-yl)ethan-1-amine

2-(Indolizin-2-yl)ethan-1-amine

Cat. No.: B13214955
M. Wt: 160.22 g/mol
InChI Key: SUSCRBNRTGRASZ-UHFFFAOYSA-N
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Description

2-(Indolizin-2-yl)ethan-1-amine is a chemical compound that belongs to the class of indolizines. Indolizines are nitrogen-containing heterocycles that have significant importance in medicinal and materials chemistry. This compound is known for its unique structure, which includes an indolizine ring attached to an ethanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Indolizin-2-yl)ethan-1-amine can be achieved through various methods. One common approach involves the use of pyridine or pyrrole scaffolds. For instance, the synthesis can start from 2-(quinolin-2-yl)acetates and nitroolefins in the presence of cerium(III) salt . Another method involves the 5-exo-dig cyclization of 2-alkyl-1-(1-cyanoalkyl)pyridinium salts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(Indolizin-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents, and various catalysts such as cerium(III) salt and transition metals .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of oxides, while substitution reactions can yield various substituted derivatives of the compound.

Scientific Research Applications

2-(Indolizin-2-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Indolizin-2-yl)ethan-1-amine involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-(Indolizin-2-yl)ethan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific indolizine structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2-indolizin-2-ylethanamine

InChI

InChI=1S/C10H12N2/c11-5-4-9-7-10-3-1-2-6-12(10)8-9/h1-3,6-8H,4-5,11H2

InChI Key

SUSCRBNRTGRASZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN2C=C1)CCN

Origin of Product

United States

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